Propylene glycol dinitrate
Overview
Description
Propylene glycol dinitrate is an organic chemical compound, an ester of nitric acid and propylene glycol. It is structurally similar to nitroglycerin but has one fewer nitrate group. This compound is a colorless liquid with a disagreeable odor and is known for its flammability and explosive properties .
Mechanism of Action
Target of Action
Propylene glycol dinitrate (PGDN) primarily targets the eyes, central nervous system, blood, liver, and kidneys . It is an organic chemical, an ester of nitric acid and propylene glycol .
Mode of Action
PGDN is structurally similar to nitroglycerin, except that it has one fewer nitrate group . It acts as a strong oxidizing agent . When heated, it may cause a violent combustion or explosion, producing toxic fumes (nitrogen oxides) . It may also decompose explosively from shock, friction, or from a build-up of electrostatic charge that sparks suddenly to ground .
Biochemical Pathways
PGDN is sequentially denitrated to propylene glycol mononitrate (PGMN) and propylene glycol, with the second denitration step proceeding more slowly than the first . This denitration process is carried out by the cytosolic glutathione S-transferase, producing mainly inorganic nitrite .
Pharmacokinetics
The substance can be absorbed into the body by inhalation, through the skin, and by ingestion . The exposure routes and the potential for skin absorption suggest that PGDN can be widely distributed in the body.
Action Environment
PGDN is flammable and explosive . It is shock-sensitive and burns with a clean flame producing water vapor, carbon dioxide, and nitrogen gas . Environmental factors such as temperature, shock, and friction can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Propylene glycol dinitrate plays a significant role in biochemical reactions due to its nitrate ester structure. It interacts with various enzymes and proteins, particularly those involved in nitric oxide signaling pathways. The compound releases nitric oxide, which activates soluble guanylate cyclase in smooth muscle cells, leading to the formation of cyclic guanosine monophosphate (cGMP). This process results in vasodilation, especially in the coronary vessels and venous system .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by causing vasodilation, which can lead to reduced blood pressure. The compound also impacts cell signaling pathways by releasing nitric oxide, which activates guanylate cyclase and increases cGMP levels. This can affect gene expression and cellular metabolism, leading to changes in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves the release of nitric oxide, which binds to and activates soluble guanylate cyclase. This activation increases the levels of cGMP, leading to vasodilation. The compound’s primary toxicity mechanism is methemoglobinemia, where it oxidizes hemoglobin to methemoglobin, reducing the blood’s oxygen-carrying capacity. This can cause symptoms such as headaches, dizziness, and respiratory toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized and eliminated primarily in the urine as inorganic nitrate within 24 hours of exposure. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure can lead to methemoglobinemia and other toxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it causes mild symptoms such as headaches and dizziness. At higher doses, it can lead to severe toxicity, including methemoglobinemia, liver and kidney damage, and even death. The compound’s lethal dose (LD50) in rats is approximately 930 mg/kg .
Metabolic Pathways
This compound is involved in metabolic pathways that include the release of nitric oxide. This nitric oxide activates guanylate cyclase, leading to increased cGMP levels and vasodilation. The compound is metabolized in the liver and excreted primarily as inorganic nitrate in the urine. This metabolic process can affect metabolic flux and metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through the bloodstream. It can be absorbed through the skin and respiratory tract, leading to systemic distribution. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it releases nitric oxide. This nitric oxide can diffuse into various cellular compartments, including the nucleus, where it can influence gene expression. The compound’s activity and function are affected by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects .
Preparation Methods
Propylene glycol dinitrate is synthesized through the nitration of propylene glycol using a mixture of concentrated nitric and sulfuric acids. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. Industrial production methods involve careful control of reaction conditions to ensure safety and maximize yield .
Chemical Reactions Analysis
Propylene glycol dinitrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Reduction: Reduction reactions can convert it back to propylene glycol and nitric oxide.
Substitution: It can react with various nucleophiles, leading to the substitution of nitrate groups with other functional groups. Common reagents used in these reactions include reducing agents like hydrogen and oxidizing agents like potassium permanganate. .
Scientific Research Applications
Propylene glycol dinitrate has several scientific research applications:
Chemistry: It is used as a propellant in Otto Fuel II, which is utilized in some torpedoes.
Biology and Medicine: Nitrates of polyhydric alcohols, including this compound, have been used in the treatment of angina pectoris.
Industry: It is used in the production of explosives and propellants due to its high energy content and explosive properties
Comparison with Similar Compounds
Propylene glycol dinitrate is similar to other nitrate esters such as ethylene glycol dinitrate, diethylene glycol dinitrate, and triethylene glycol dinitrate. it is unique in its specific structural properties and applications. For example, ethylene glycol dinitrate and diethylene glycol dinitrate are also used as explosives and propellants but have different physical and chemical properties .
Properties
IUPAC Name |
1-nitrooxypropan-2-yl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O6/c1-3(11-5(8)9)2-10-4(6)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXCGTLGGVDWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CNO2OHCHNO2OH, Array, C3H6N2O6 | |
Record name | PROPYLENE GLYCOL DINITRATE | |
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Record name | PROPYLENE GLYCOL DINITRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7027627 | |
Record name | Propylene dinitrate | |
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Molecular Weight |
166.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propylene glycol dinitrate is a colorless liquid with a disagreeable odor. Mp: -30 °C. Density 1.37 g/cm3 at 20 °C. Slightly soluble in water (7.97 g/L H2O at 24.85 °C)., Colorless liquid with a disagreeable odor. [Note: A solid below 18 degrees F.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a disagreeable odor., Colorless liquid with a disagreeable odor. [Note: A solid below 18 °F.] | |
Record name | PROPYLENE GLYCOL DINITRATE | |
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Record name | 1,2-Propanediol dinitrate | |
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Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |
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Boiling Point |
121 °C (decomposes) | |
Record name | 1,2-PROPANEDIOL DINITRATE | |
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Solubility |
0.1 % (NIOSH, 2023), In water, 3,262 mg/L @ 25 °C /Estimated/, Solubility in water, g/100ml: 0.1, 0.1% | |
Record name | PROPYLENE GLYCOL DINITRATE | |
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Record name | Propylene glycol dinitrate | |
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Density |
1.23 at 77 °F (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.2 (25 °C), 1.23 at 77 °F, (77 °F): 1.23 | |
Record name | PROPYLENE GLYCOL DINITRATE | |
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Vapor Density |
Relative vapor density (air = 1): 5.73 | |
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Vapor Pressure |
0.07 mmHg at 72 °F (NIOSH, 2023), 0.38 [mmHg], 0.38 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 22.5 °C: 9.3, 0.07 mmHg at 72 °F, (72 °F): 0.07 mmHg | |
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Mechanism of Action |
The mechanism of propylene glycol dinitrate toxicity is related to its vasodilating capacity. Propylene glycol dinitrate is an organic nitrate and shares many of the cardiovascular properties of therapeutic nitrates Organic nitrates induce peripheral vasodilation, decreased ventricular ejection time, relaxation, and a longer period of coronary blood flow. One of the earliest consequences of overexposure to propylene glycol dinitrate is a vasodilation of the cerebral vessels Should the overexposure be more severe, the relaxation of the vascular smooth muscle can result in a fall in blood pressure followed by a compensatory vasoconstriction. | |
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Color/Form |
Red-orange liquid | |
CAS No. |
6423-43-4 | |
Record name | PROPYLENE GLYCOL DINITRATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1392 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/470 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,2-Propanediol, dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TY602160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
18 °F (NIOSH, 2023), 18 °F | |
Record name | PROPYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/470 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0535.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.